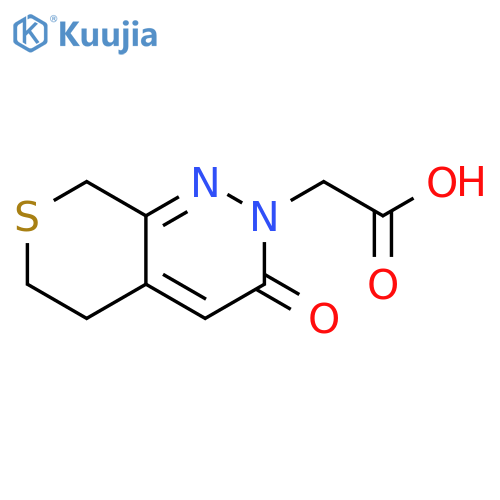Cas no 1352498-05-5 ((3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid)
(3-オキソ-5,6-ジヒドロ-3H,8H-7-チア-1,2-ジアザ-ナフタレン-2-イル)酢酸は、複素環化合物に分類される有機化合物です。この化合物は、チアジアゾール環とナフタレン骨格が融合した特徴的な構造を有し、高い化学的安定性と反応性を併せ持っています。特に、カルボキシル基を有するため、他の分子との結合や修飾が可能で、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。また、硫黄原子を含むヘテロ環構造は、生体活性化合物の開発において重要な役割を果たす可能性があります。

1352498-05-5 structure
商品名:(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid
CAS番号:1352498-05-5
MF:C9H10N2O3S
メガワット:226.252300739288
CID:5179018
(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid 化学的及び物理的性質
名前と識別子
-
- (3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid
- 3H-Thiopyrano[3,4-c]pyridazine-2(8H)-acetic acid, 5,6-dihydro-3-oxo-
-
- インチ: 1S/C9H10N2O3S/c12-8-3-6-1-2-15-5-7(6)10-11(8)4-9(13)14/h3H,1-2,4-5H2,(H,13,14)
- InChIKey: LYFYBVBKDUFZPC-UHFFFAOYSA-N
- ほほえんだ: C12CSCCC1=CC(=O)N(CC(O)=O)N=2
(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM495367-1g |
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)aceticacid |
1352498-05-5 | 97% | 1g |
$116 | 2023-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD611367-5g |
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid |
1352498-05-5 | 97% | 5g |
¥2163.0 | 2023-04-10 | |
| Chemenu | CM495367-5g |
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)aceticacid |
1352498-05-5 | 97% | 5g |
$312 | 2023-03-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD611367-1g |
2-(3-Oxo-3,5,6,8-tetrahydro-2H-thiopyrano[3,4-c]pyridazin-2-yl)acetic acid |
1352498-05-5 | 97% | 1g |
¥721.0 | 2023-04-10 |
(3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid 関連文献
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
1352498-05-5 ((3-Oxo-5,6-dihydro-3H,8H-7-thia-1,2-diaza-naphthalen-2-yl)-acetic acid) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
